4-chloro-1-(3-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(3-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with various functional groups, including a chloro group, a fluorobenzyl group, and two methylphenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution reactions: The chloro, fluorobenzyl, and methylphenyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Coupling reactions: The fluorobenzyl and methylphenyl groups can be introduced through coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-chloro-1-(3-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(3-fluorobenzyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the methyl groups.
4-chloro-1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Similar structure but has methoxy groups instead of methyl groups.
Uniqueness
The presence of the specific functional groups in 4-chloro-1-(3-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole gives it unique chemical and physical properties, making it distinct from other similar compounds. These properties may include differences in reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C24H20ClFN2 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
4-chloro-1-[(3-fluorophenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H20ClFN2/c1-16-6-10-19(11-7-16)23-22(25)24(20-12-8-17(2)9-13-20)28(27-23)15-18-4-3-5-21(26)14-18/h3-14H,15H2,1-2H3 |
InChI Key |
ZNSSQHSPKFWQOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)F)C4=CC=C(C=C4)C)Cl |
Origin of Product |
United States |
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